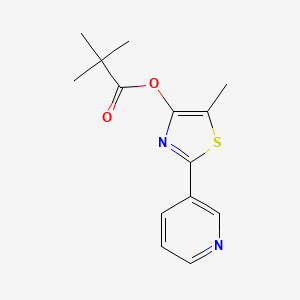

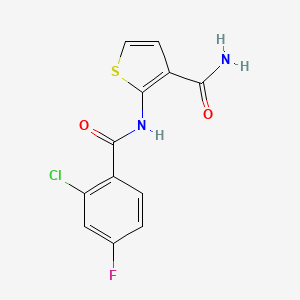

![molecular formula C7H4F3N3 B2841515 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 73221-25-7](/img/structure/B2841515.png)

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied as covalent anticancer agents . These compounds are known to target specific proteins in cancer cells, such as KRAS G12C .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding irreversibly to their targets and disrupting their function . This can lead to changes in cellular processes and potentially induce cell death in cancer cells .

Biochemical Pathways

Similar compounds have been shown to interfere with the signaling pathways of cancer cells, particularly those involving the kras g12c protein .

Pharmacokinetics

The compound’s molecular weight (18712) and physical form (powder) suggest that it could be absorbed and distributed in the body

Result of Action

Similar compounds have been shown to have potent anticancer effects, particularly against cells with the kras g12c mutation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific cellular environment, including the presence of specific proteins or mutations .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine belongs, have been used in medicinal chemistry with potent activity against a wide spectrum of infectious agents .

Cellular Effects

Some studies suggest that imidazo[1,2-a]pyridines have potential anticancer activity .

Molecular Mechanism

The exact molecular mechanism of this compound is not well established. It has been suggested that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization .

Temporal Effects in Laboratory Settings

A study has shown that a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives was effective .

Metabolic Pathways

It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the reaction of imidazo[1,2-a]pyrimidine with trifluoromethylating agents under specific conditions. One common method is the trifluoromethylation of imidazo[1,2-a]pyridines using trifluoroacetonitrile. The reaction proceeds through a [3+2] cycloaddition mechanism, which requires precise control of temperature and pressure to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand the interactions of trifluoromethyl groups with biological systems.

Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.

Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.

Comparison with Similar Compounds

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is compared with other similar compounds, such as 2-(trifluoromethyl)imidazo[1,2-a]pyridine and 2-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine[_{{{CITATION{{{_3{1550399-10-4_2- (2- (trifluoromethyl)phenyl)imidazo 1,2-a .... These compounds share structural similarities but differ in their trifluoromethyl group positioning and substituents, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFWGJGDOXKNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2841436.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2841440.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)

![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)